molecular formula C13H22N2O3 B13502887 Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

Cat. No.: B13502887
M. Wt: 254.33 g/mol
InChI Key: OVWZZHLMCWVXNL-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is a spirocyclic compound featuring a bicyclic framework with a six-membered carbocyclic ring fused to a piperidine-like structure. The molecule contains a 1-oxa-2,8-diazaspiro system, where an oxygen atom (oxa) and two nitrogen atoms (diaza) are embedded within the spiro junction. The tert-butyl carbamate group at position 8 serves as a protective group for the amine, enhancing stability during synthetic processes. The methyl substituent at position 3 introduces steric and electronic effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly in kinase inhibitor and protease modulator development .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-10-9-13(18-14-10)5-7-15(8-6-13)11(16)17-12(2,3)4/h5-9H2,1-4H3

InChI Key

OVWZZHLMCWVXNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2(C1)CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent, which reacts with substrates containing an active methylene group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Spirocyclic compounds sharing the tert-butyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate scaffold exhibit diverse pharmacological and synthetic applications depending on substituent variations. Below is a detailed comparison:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features References
Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate 3-methyl C₁₃H₂₁N₂O₃ 253.32 Methyl group enhances lipophilicity; mild steric hindrance.
Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate 3-bromo C₁₂H₁₉BrN₂O₃ 319.19 Bromo substituent enables cross-coupling reactions (e.g., Suzuki).
Tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate 3-cyclopropyl C₁₅H₂₄N₂O₃ 280.36 Cyclopropyl group increases steric bulk; potential for conformational locking.
Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate 4-oxo, 8-aza (no diaza) C₁₄H₂₁NO₃ 251.33 Ketone group introduces hydrogen-bonding capacity; simplified diaza system.
Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 2-phenyl, 3-thioxo C₁₈H₂₃N₃O₂S 345.46 Thioxo group enhances π-stacking; triaza system broadens pharmacophore scope.

Physicochemical Properties

  • Lipophilicity : The methyl and cyclopropyl derivatives exhibit higher logP values compared to the polar 4-oxo analog.
  • Solubility: The 4-oxo compound (C₁₄H₂₁NO₃) shows improved aqueous solubility due to its ketone group, whereas bromo and phenyl derivatives are more lipophilic .

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